Pomalidomide 4'-alkylC2-azide

Linker length PROTAC Cereblon ligand

Pomalidomide 4'-alkylC2-azide (CAS: 2296708-61-5) is an E3 ligase ligand-linker conjugate comprising a pomalidomide-based cereblon (CRBN) ligand covalently attached to a short, two-carbon alkyl linker terminated with an azide group. With a molecular weight of 342.31 g/mol and the molecular formula C15H14N6O4, this functionalized building block is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient conjugation to alkyne-bearing target protein ligands in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C15H14N6O4
Molecular Weight 342.31 g/mol
Cat. No. B12379100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-alkylC2-azide
Molecular FormulaC15H14N6O4
Molecular Weight342.31 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-]
InChIInChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23)
InChIKeyFQNYDLNLHXYZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide 4'-alkylC2-azide: A Defined Cereblon Ligand-Linker Conjugate for PROTAC Development


Pomalidomide 4'-alkylC2-azide (CAS: 2296708-61-5) is an E3 ligase ligand-linker conjugate comprising a pomalidomide-based cereblon (CRBN) ligand covalently attached to a short, two-carbon alkyl linker terminated with an azide group . With a molecular weight of 342.31 g/mol and the molecular formula C15H14N6O4, this functionalized building block is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling efficient conjugation to alkyne-bearing target protein ligands in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Pomalidomide 4'-alkylC2-azide Cannot Be Replaced by Other CRBN Ligand-Linker Conjugates


CRBN ligand-linker conjugates are not interchangeable in PROTAC design. Variations in linker composition (alkyl vs. PEG), linker length, and terminal functional group fundamentally alter the physicochemical properties, synthetic efficiency, and ultimate biological performance of the resulting heterobifunctional degrader [1]. The specific two-carbon alkyl linker of Pomalidomide 4'-alkylC2-azide provides a distinct balance of hydrophobicity and minimal spacer length that contrasts sharply with longer alkyl chains or hydrophilic PEG-based alternatives, making empirical selection based on quantitative linker parameters essential for optimizing degrader potency and cellular permeability [2].

Quantitative Differentiation of Pomalidomide 4'-alkylC2-azide Against Comparator Linker Conjugates


Linker Length Comparison: 2-Carbon Alkyl vs. 3-Carbon Alkyl

Pomalidomide 4'-alkylC2-azide incorporates a 2-carbon alkyl linker (ethyl spacer), whereas the closely related comparator Pomalidomide 4'-alkylC3-azide utilizes a 3-carbon alkyl linker (propyl spacer). This one-carbon difference yields a 14.3% reduction in linker length, which can significantly influence the ternary complex geometry and degradation efficiency of the final PROTAC molecule [1].

Linker length PROTAC Cereblon ligand Structure-activity relationship

Hydrophilicity Profile: AlkylC2-Azide vs. PEG2-Azide

Pomalidomide 4'-alkylC2-azide features a purely hydrophobic 2-carbon alkyl linker (ethyl), contrasting with the hydrophilic polyethylene glycol (PEG2) linker in Pomalidomide 4'-PEG2-azide. The calculated partition coefficient (cLogP) for the alkylC2 variant is estimated at 1.2, compared to -0.8 for the PEG2 analog, representing a ~2.0 log unit difference in lipophilicity that directly impacts cellular permeability and non-specific binding [1][2].

Hydrophilicity cLogP PROTAC Linker design

Molecular Weight Reduction vs. PEG-Based Conjugates

The molecular weight of Pomalidomide 4'-alkylC2-azide is 342.31 g/mol . In contrast, Pomalidomide 4'-PEG5-azide (GUN81617) has a molecular weight of 562.58 g/mol . This represents a 220.27 g/mol (~39%) reduction in mass, which is a substantial advantage for maintaining overall degrader molecular weight below the 800-1000 Da threshold typically associated with favorable oral bioavailability [1].

Molecular weight Physicochemical properties PROTAC Linker optimization

Functional Group Identity: Azide vs. Amine Termination

Pomalidomide 4'-alkylC2-azide is terminated with an azide group, enabling highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. In contrast, Pomalidomide 4'-alkylC2-amine (CAS: 2305369-00-8) is terminated with a primary amine . Azide-alkyne click chemistry offers significantly faster reaction kinetics (second-order rate constant ~10-100 M⁻¹s⁻¹ for CuAAC) compared to amine-reactive chemistries (e.g., NHS ester, ~0.1-1 M⁻¹s⁻¹) and proceeds with bioorthogonal selectivity, minimizing side reactions with endogenous biomolecules [2].

Click chemistry CuAAC Bioorthogonal chemistry PROTAC conjugation

Optimal Application Scenarios for Pomalidomide 4'-alkylC2-azide Based on Verified Differentiation


PROTAC Library Synthesis Requiring Minimal Linker Length and High Conjugation Efficiency

For high-throughput PROTAC screening campaigns where linker length is a key variable, Pomalidomide 4'-alkylC2-azide provides the shortest alkyl linker option (2 carbons) among commercially available pomalidomide-alkyl-azide conjugates. Its terminal azide enables rapid, high-yielding CuAAC click chemistry, accelerating library assembly and reducing synthesis bottlenecks [1].

Design of PROTACs Targeting Intracellular Proteins Where Passive Membrane Permeability is Critical

The higher calculated lipophilicity (cLogP ~1.2) and lower molecular weight (342.31 g/mol) of Pomalidomide 4'-alkylC2-azide, relative to PEG-based alternatives, favor passive diffusion across cell membranes. This compound is therefore preferentially selected when designing degraders for cytosolic or nuclear targets, where cellular uptake is a primary concern [1][2].

Optimization of Degrader Molecular Weight for Oral Bioavailability

The low molecular weight of the alkylC2-azide linker (342.31 g/mol) contributes to a smaller overall degrader size, helping to maintain the final PROTAC molecular weight below the 800-1000 Da threshold associated with oral bioavailability. This is a critical consideration for projects aiming to develop orally administered protein degraders [1].

Comparative Linker SAR Studies for Ternary Complex Optimization

Pomalidomide 4'-alkylC2-azide serves as the 'minimal alkyl linker' control in structure-activity relationship (SAR) studies. Its 2-carbon linker provides a baseline for evaluating the effects of increasing linker length (e.g., alkylC3, alkylC4) or introducing hydrophilic motifs (e.g., PEG) on degrader potency, selectivity, and cellular activity [1].

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